
AMG2850
Übersicht
Beschreibung
AMG2850 ist ein potenter, oral bioverfügbarer und selektiver Antagonist des transienten Rezeptorpotenzial-Melastatin 8 (TRPM8)-Kanals. This compound wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Schmerz- und Migränebehandlung .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen.
Einführung von funktionellen Gruppen: Spezielle funktionelle Gruppen, wie Trifluormethyl und Carboxamid, werden durch Reaktionen wie nucleophile Substitution und Amidierung in die Kernstruktur eingeführt.
Reinigung und Isolierung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseprozesse mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz.
Vorbereitungsmethoden
The synthesis of AMG2850 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups, such as trifluoromethyl and carboxamide, are introduced to the core structure through reactions like nucleophilic substitution and amidation.
Purification and isolation: The final product is purified using techniques like recrystallization and chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
AMG2850 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den funktionellen Gruppen wie der Carboxamid-Einheit.
Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um seine funktionellen Gruppen zu modifizieren, z. B. die Reduktion des Carboxamids zu einem Amin.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of AMG2850
This compound exhibits a high degree of selectivity for TRPM8 over other TRP channels, such as TRPV1 and TRPA1. In vitro studies have demonstrated that this compound effectively inhibits TRPM8 activation by cold stimuli and menthol, with an IC50 value of approximately 7.3 nM against cold-induced activation and 204 nM against menthol activation . Its oral bioavailability (>40%) and plasma half-life (3.5 hours) further enhance its potential as a therapeutic agent .
Pain Management Studies
This compound has been evaluated in various preclinical models to assess its efficacy in treating pain conditions:
- Neuropathic Pain : Despite its potent antagonistic properties, this compound did not demonstrate significant therapeutic effects in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at tested doses . This raises questions about the role of TRPM8 in these specific pain modalities.
- Cold-Induced Pain : Research indicates that this compound can block menthol-induced action potentials in sensory neurons, suggesting its utility in conditions where cold sensitivity is problematic .
Sensory Modulation Research
The compound's ability to selectively inhibit TRPM8 makes it a valuable tool for studying sensory pathways:
- Mechanistic Studies : Investigations into the mechanisms underlying cold sensation and pain have utilized this compound to delineate the role of TRPM8 in sensory adaptation and inhibition . By blocking TRPM8, researchers can better understand how sensory neurons respond to thermal stimuli.
Case Studies
Several case studies highlight the implications of this compound in pain research:
- Preclinical Models : In studies assessing the role of TRPM8 in migraine pathology, this compound was used to evaluate its effects on dorsal root ganglion neurons enriched with TRPM8 expression. The findings suggested that while this compound effectively inhibited TRPM8 activity, it did not translate into significant analgesic effects in models simulating migraine conditions .
Comparative Efficacy Table
The following table summarizes the pharmacological characteristics and applications of this compound compared to other TRPM8 antagonists:
Compound | Selectivity | IC50 (nM) | Oral Bioavailability | Therapeutic Efficacy in Pain Models |
---|---|---|---|---|
This compound | High | 7.3 (cold), 204 (menthol) | >40% | Limited efficacy in inflammatory/neuropathic pain |
Other Antagonists | Varies | Varies | Varies | Varies |
Wirkmechanismus
AMG2850 exerts its effects by selectively blocking the TRPM8 channel. TRPM8 is activated by cool temperatures and cooling compounds, leading to the influx of cations like calcium into sensory neurons. By antagonizing TRPM8, this compound inhibits this cation influx, thereby modulating the sensory perception of cold and potentially alleviating pain and migraines . The molecular targets and pathways involved include the TRPM8 channel and its downstream signaling pathways in sensory neurons.
Vergleich Mit ähnlichen Verbindungen
AMG2850 ist unter den TRPM8-Antagonisten aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
AMG8788: Ein potenter TRPM8-Antagonist, der in ähnlichen Forschungsanwendungen verwendet wird.
AMG9678: Bekannt für seine Rolle bei der Untersuchung der Beteiligung von TRPM8 an der Thermoregulation.
Verbindung 496: Ein weiterer TRPM8-Antagonist mit unterschiedlichen chemischen Eigenschaften.
Diese Verbindungen haben die gemeinsame Eigenschaft, selektiv auf TRPM8 abzuzielen, unterscheiden sich jedoch in ihren chemischen Strukturen, Potenzen und spezifischen Forschungsanwendungen.
Biologische Aktivität
AMG2850 is a small molecule antagonist that selectively targets the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and sensory processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in various pain models, and implications for therapeutic applications.
Overview of TRPM8
TRPM8 is a non-selective cation channel activated by cold temperatures and menthol, playing a significant role in thermosensation and nociception. It has been linked to various pain conditions, making it a target for developing analgesics. This compound is characterized as a potent antagonist of TRPM8, with an IC90 of approximately 204 nM against icilin activation in rat models, demonstrating over 100-fold selectivity against other TRP channels such as TRPV1 and TRPA1 .
Pharmacological Profile
Potency and Selectivity:
- IC90 Value: 204 ± 28 nM against icilin activation.
- Selectivity: Highly selective (>100-fold) over TRPV1 and TRPA1 channels.
- Bioavailability: Oral bioavailability greater than 40% .
In Vitro Studies:
this compound effectively blocked menthol-induced action potentials in C fibers but did not influence mechanical activation . The compound's antagonistic action was confirmed through calcium uptake assays in CHO cells expressing TRPM8, where it inhibited agonist-induced calcium influx.
In Vivo Efficacy:
- In a wet-dog shake (WDS) model, which assesses TRPM8-mediated responses, this compound demonstrated significant target coverage at doses of 10 mg/kg .
- However, it failed to show therapeutic effects in models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg, suggesting that TRPM8 may not play a critical role in these pain modalities or that higher doses are necessary for efficacy .
Study 1: Efficacy in Pain Models
A study evaluated the effectiveness of this compound in various pain models:
- Complete Freund’s Adjuvant (CFA) Model: this compound did not reduce mechanical hypersensitivity.
- Spinal Nerve Ligation Model: Similar lack of efficacy was observed .
These findings indicate that while this compound is a potent TRPM8 antagonist, its clinical utility may be limited in certain pain conditions.
Study 2: Comparative Analysis with Other Antagonists
Research compared this compound with other TRPM8 antagonists like RGM8-51:
- RGM8-51 displayed similar nanomolar potency but showed effectiveness in reducing both thermal and mechanical hypersensitivity in animal models .
- This suggests that this compound's lack of efficacy might be specific to its action on certain pain pathways rather than a general limitation of TRPM8 antagonism.
Data Tables
Compound | IC50 (μM) | Effect on Pain Models | Comments |
---|---|---|---|
This compound | 0.204 | Ineffective in CFA & SNL models | High selectivity over TRPV1/TRPA1 |
RGM8-51 | 1.06 (rTRPM8) / 1.74 (hTRPM8) | Effective in reducing hypersensitivity | Potent across both isoforms |
Eigenschaften
IUPAC Name |
(8R)-8-[4-(trifluoromethyl)phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-1,7-naphthyridine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3O/c1-11(18(20,21)22)27-17(29)28-10-8-12-3-2-9-26-15(12)16(28)13-4-6-14(7-5-13)19(23,24)25/h2-7,9,11,16H,8,10H2,1H3,(H,27,29)/t11-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBWYSSPWMXBIY-MEDUHNTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)N1CCC2=C([C@H]1C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.